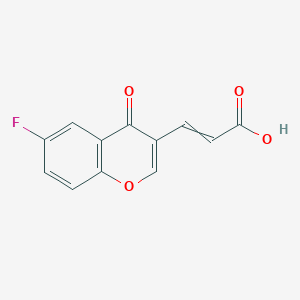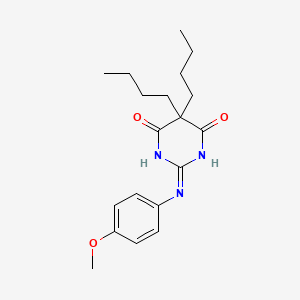![molecular formula C30H22Br2N2O8 B12453203 4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound known for its unique structural properties This compound features a biphenyl core with two carboxylic acid groups and two bromophenoxyacetylamino groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with 4,4’-diamino-3,3’-dicarboxybiphenyl to form the final product, 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carboxylic acid groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to proteins, enzymes, or receptors, affecting their function.
Pathways: It may influence signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis{[(4-chlorophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis{[(4-methoxyphenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid: Contains methoxy groups instead of bromine atoms.
Uniqueness
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C30H22Br2N2O8 |
|---|---|
Peso molecular |
698.3 g/mol |
Nombre IUPAC |
2-[[2-(4-bromophenoxy)acetyl]amino]-5-[4-[[2-(4-bromophenoxy)acetyl]amino]-3-carboxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H22Br2N2O8/c31-19-3-7-21(8-4-19)41-15-27(35)33-25-11-1-17(13-23(25)29(37)38)18-2-12-26(24(14-18)30(39)40)34-28(36)16-42-22-9-5-20(32)6-10-22/h1-14H,15-16H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
Clave InChI |
JFACPPUASHJCMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br)C(=O)O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)
![N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-4-fluorobenzamide](/img/structure/B12453135.png)
![(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol](/img/structure/B12453140.png)

![2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol](/img/structure/B12453165.png)

![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)

![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
